Cas no 1804475-28-2 (Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C10H11F3N2O4/c1-2-18-9(17)5-3-7(16)8(6(4-14)15-5)19-10(11,12)13/h3H,2,4,14H2,1H3,(H,15,16)
- InChIKey: DUPBASSFAPJDCL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C=C(C(=O)OCC)NC=1CN)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 454
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 90.6
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096806-1g |
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate |
1804475-28-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804475-28-2): A Comprehensive Overview
Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1804475-28-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and pharmacological potential.
The structural features of Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate make it a promising candidate for further investigation in medicinal chemistry. The presence of an aminomethyl group at the 2-position and a trifluoromethoxy group at the 3-position introduces unique electronic and steric properties to the molecule. These substituents can influence its interactions with biological targets, making it an intriguing subject for drug design and development.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious diseases. Pyridine derivatives have been extensively studied due to their ability to modulate biological pathways and interact with enzymes and receptors. Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate is no exception, as its structural framework suggests potential applications in multiple therapeutic areas.
The compound's chemical properties, such as its solubility, stability, and reactivity, are critical factors that determine its suitability for pharmaceutical applications. The aminomethyl group can participate in hydrogen bonding interactions, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These characteristics make it a versatile building block for synthesizing more complex molecules with improved pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate with greater accuracy. These tools have been instrumental in identifying potential drug candidates and optimizing their structures for better efficacy and safety. The integration of experimental data with computational methods has streamlined the drug discovery process, making it more efficient and cost-effective.
The synthesis of Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and flow chemistry, has improved the efficiency of these processes. These innovations have not only enhanced the scalability of production but also reduced the environmental impact of chemical synthesis.
In conclusion, Ethyl 2-(aminomethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804475-28-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative medicines.
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